Isopropyl mandelate

Vue d'ensemble

Description

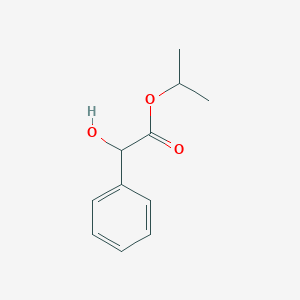

Isopropyl mandelate, also known as 1-methylethyl 2-hydroxy-2-phenylacetate, is an ester derivative of mandelic acid. This compound is characterized by its aromatic ring and hydroxyl group, making it a valuable intermediate in various chemical syntheses. It is commonly used in the pharmaceutical and cosmetic industries due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl mandelate can be synthesized through the esterification of mandelic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:

Temperature: 60-80°C

Catalyst: Sulfuric acid

Solvent: Isopropanol

Reaction Time: 4-6 hours

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The process may include:

Feedstock: Mandelic acid and isopropanol

Catalyst: Acidic ion-exchange resins

Temperature Control: Maintained at optimal levels to ensure consistent product quality

Purification: Distillation or recrystallization to obtain high-purity this compound

Analyse Des Réactions Chimiques

Types of Reactions: Isopropyl mandelate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form mandelic acid derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Mandelic acid or its derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted esters depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Isopropyl mandelate (C₁₁H₁₄O₃) features a chiral center that enables it to differentiate between enantiomers, making it particularly valuable in applications requiring chiral recognition. Its ability to resolve racemic mixtures through diastereomeric crystallization allows for the selective interaction with specific enantiomers, facilitating their separation and purification .

Pharmaceutical Applications

Chiral Solvents in Asymmetric Synthesis

this compound is utilized as a chiral solvent in asymmetric synthesis, enhancing the efficiency of reactions involving biologically active compounds. Its chiral nature allows it to interact differently with various enantiomers, promoting the formation of desired products while minimizing by-products .

Biological Activities

Research indicates that this compound exhibits antimicrobial properties, which could be leveraged in pharmaceutical formulations. Its role as a chiral solvent also extends to improving the solubility of certain drugs, thereby enhancing their bioavailability .

Material Science Applications

Crystallization Studies

In material science, this compound plays a significant role in crystallization processes. It has been studied for its ability to influence the crystallization behavior of mandelic acid enantiomers. For instance, studies have shown that this compound can stabilize certain enantiomeric forms during crystallization, which is crucial for producing high-purity compounds .

Chiral Recognition and Separation

The compound's chiral recognition capabilities make it a valuable tool for developing chiral separation methods. It can be employed in chromatography to separate enantiomers based on their interactions with the chiral environment provided by this compound .

Case Study 1: Enzymatic Racemization

A study investigated the use of mandelate racemase (MR) as a biocatalyst for racemizing mandelic acid and its derivatives. The research focused on optimizing enzyme immobilization on carriers like Eupergit® CM to achieve high activity under conditions suitable for enantioselective chromatography. The results indicated that immobilized MR could achieve significant racemization rates, demonstrating the potential of this compound in biocatalysis .

Case Study 2: Chiral Task-Specific Solvents

Research on chiral task-specific solvents revealed that this compound exhibits asymmetric behavior when interacting with (R)- and (S)-mandelic acid. The solubility differences observed during experiments highlighted its effectiveness as a solvent that can selectively stabilize one enantiomer over another, thus facilitating preferential crystallization .

Comparative Analysis of this compound with Other Chiral Solvents

| Property | This compound | Other Chiral Solvents |

|---|---|---|

| Chiral Recognition Ability | High | Variable |

| Solubility Difference (wt%) | 3.4 | 2-5 |

| Application in Asymmetric Synthesis | Yes | Yes |

| Antimicrobial Activity | Present | Varies |

Mécanisme D'action

The mechanism of action of isopropyl mandelate involves its interaction with various molecular targets. In biological systems, it may exert effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Cell Membrane Interaction: Altering cell membrane permeability, leading to antimicrobial effects.

Pathways Involved: May interact with pathways related to oxidative stress and cellular metabolism.

Comparaison Avec Des Composés Similaires

Ethyl mandelate: Another ester derivative of mandelic acid with similar properties but different solubility and reactivity.

Benzyl mandelate: Known for its use in fragrance and flavor industries.

Mandelic acid: The parent compound, widely used in pharmaceuticals and cosmetics.

Uniqueness of Isopropyl Mandelate: this compound stands out due to its specific ester group, which imparts unique solubility and reactivity characteristics. Its stability and compatibility with various solvents make it a preferred choice in certain industrial applications.

Activité Biologique

Isopropyl mandelate, a compound derived from mandelic acid, has garnered attention for its various biological activities and applications in biochemistry and pharmacology. This article delves into its biological properties, enzymatic interactions, and potential therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an ester formed from mandelic acid and isopropanol, with the molecular formula and a molecular weight of 198.23 g/mol. Its structure can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a topical antimicrobial agent .

2. Enzymatic Interactions

This compound participates in metabolic pathways involving enzymatic reactions, particularly in the context of racemization processes. The enzyme mandelate racemase (MR) facilitates the conversion between the enantiomers of mandelic acid, which is crucial for various biotransformations. Research has demonstrated that immobilized MR can effectively racemize this compound under optimized conditions, achieving high conversion rates in both batch and fixed-bed reactors .

Case Studies

Case Study 1: Enzymatic Racemization

A study focused on the racemization of mandelic acid derivatives using immobilized mandelate racemase highlighted the efficiency of this biocatalyst in transforming this compound. The study reported that a 90% racemization was achieved within 14 minutes using optimized enzyme dosages, showcasing the potential for industrial applications in producing enantiomerically pure compounds .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibitory effects on growth, supporting its use as a potential antimicrobial agent in pharmaceutical formulations.

Research Findings

Propriétés

IUPAC Name |

propan-2-yl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJMBMUZTUIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285542 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4118-51-8 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of Isopropyl Mandelate impact its interaction with Mandelic Acid enantiomers?

A1: The research demonstrates that (S)-Isopropyl Mandelate exhibits enantioselective interactions with the enantiomers of Mandelic Acid []. This means it interacts differently with (R)-Mandelic Acid compared to (S)-Mandelic Acid. This difference arises from specific chiral interactions, as evidenced by molecular modeling studies []. These interactions lead to observable differences in solution thermodynamics and crystallization kinetics for the two enantiomers of Mandelic Acid in the presence of (S)-Isopropyl Mandelate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.